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Compound of Interest

Compound Name: 1-Iodo-4-isopropylbenzene

Cat. No.: B097330 Get Quote

An In-depth Spectroscopic Analysis of 1-Iodo-4-
isopropylbenzene
Prepared for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 1-Iodo-4-isopropylbenzene (also

known as p-iodocumene) using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). The document details the structural

elucidation of the compound through the interpretation of its spectral data and outlines the

experimental protocols for these analytical techniques.

Introduction
1-Iodo-4-isopropylbenzene is an aromatic compound with the chemical formula C₉H₁₁I.[1] It

serves as a valuable intermediate in organic synthesis, particularly in cross-coupling reactions

for the formation of carbon-carbon and carbon-heteroatom bonds. A thorough understanding of

its spectroscopic properties is essential for its identification, purity assessment, and utilization

in complex synthetic pathways. This guide presents a detailed examination of its ¹H NMR, ¹³C

NMR, IR, and MS spectra.

Spectroscopic Data
The spectroscopic data for 1-Iodo-4-isopropylbenzene are summarized in the following

tables. These values are critical for confirming the molecular structure and identifying key
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functional groups.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.

Table 1: ¹H NMR Spectral Data for 1-Iodo-4-isopropylbenzene

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.55 Doublet 2H Ar-H (ortho to I)

~6.95 Doublet 2H
Ar-H (ortho to

isopropyl)

~2.85 Septet 1H -CH(CH₃)₂

~1.20 Doublet 6H -CH(CH₃)₂

Solvent: CDCl₃. Instrument Frequency: 300-400 MHz. Chemical shifts are referenced to TMS

(δ = 0 ppm).

Table 2: ¹³C NMR Spectral Data for 1-Iodo-4-isopropylbenzene

Chemical Shift (δ) ppm Assignment

~148.0 Ar-C (ipso, attached to isopropyl)

~137.5 Ar-CH (ortho to I)

~128.8 Ar-CH (ortho to isopropyl)

~91.5 Ar-C (ipso, attached to I)

~33.8 -CH(CH₃)₂

~23.8 -CH(CH₃)₂
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Solvent: CDCl₃. Instrument Frequency: 75-100 MHz. Chemical shifts are referenced to the

solvent peak (CDCl₃ at δ = 77.2 ppm).

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 1-Iodo-4-isopropylbenzene

Wavenumber (cm⁻¹) Intensity Assignment

~3050-3020 Medium Aromatic C-H stretch

~2960-2870 Strong
Aliphatic C-H stretch

(isopropyl)

~1590, 1485 Medium-Strong
Aromatic C=C skeletal

vibrations

~1385, 1365 Medium
C-H bend (isopropyl, gem-

dimethyl)

~1015 Strong
Para-disubstituted benzene C-

H in-plane bend

~820 Strong
Para-disubstituted benzene C-

H out-of-plane bend

~530 Medium C-I stretch

Sample preparation: Neat liquid or KBr pellet.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Table 4: Major Mass Fragments for 1-Iodo-4-isopropylbenzene
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

246 High [M]⁺ (Molecular Ion)

231 High [M - CH₃]⁺

119 Moderate [M - I]⁺

104 Low [C₈H₈]⁺

91 Low [C₇H₇]⁺ (Tropylium ion)

43 High [CH(CH₃)₂]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

3.1. NMR Spectroscopy

Sample Preparation: A solution of 1-Iodo-4-isopropylbenzene (5-10 mg) is prepared in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard.[2] The solution is transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz NMR

spectrometer.[3]

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. The spectral width is set to cover the range of 0-10 ppm.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to

simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-

200 ppm) is used.

3.2. IR Spectroscopy
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Sample Preparation: A thin film of neat 1-Iodo-4-isopropylbenzene is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a KBr pellet can

be prepared by grinding a small amount of the sample with dry KBr powder and pressing it

into a transparent disk.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is first collected and

automatically subtracted from the sample spectrum.

3.3. Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation from any impurities. A direct insertion probe can also

be used.

Ionization: Electron Ionization (EI) is employed, where the sample is bombarded with a high-

energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, and the data is presented

as a mass spectrum.

Data Interpretation and Structural Elucidation
The collective spectroscopic data provides unambiguous evidence for the structure of 1-Iodo-
4-isopropylbenzene.

From ¹H NMR: The presence of two doublets in the aromatic region, each integrating to 2H,

is characteristic of a 1,4-disubstituted benzene ring. The septet and the doublet integrating to

1H and 6H, respectively, confirm the presence of the isopropyl group. The chemical shifts

are consistent with the deshielding effect of the iodine atom on the adjacent aromatic

protons.
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From ¹³C NMR: The six distinct signals in the ¹³C NMR spectrum are in agreement with the

six unique carbon environments in the molecule. The downfield shifts of the aromatic

carbons are consistent with the substitution pattern. The chemical shift of the carbon atom

bonded to iodine is significantly upfield due to the "heavy atom effect".

From IR Spectroscopy: The strong absorptions corresponding to aromatic and aliphatic C-H

stretching, along with the characteristic peaks for aromatic C=C vibrations and the strong

out-of-plane bending for a para-disubstituted ring, support the proposed structure. The C-I

stretching frequency is also observed in the fingerprint region.

From Mass Spectrometry: The molecular ion peak at m/z 246 confirms the molecular weight

of the compound.[1] The prominent fragment at m/z 231 corresponds to the loss of a methyl

group, a common fragmentation for isopropyl-substituted compounds. The peak at m/z 119

represents the loss of the iodine atom, and the base peak at m/z 43 is characteristic of the

stable isopropyl cation.[4][5]

Logical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 1-Iodo-4-isopropylbenzene.
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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 1-
Iodo-4-isopropylbenzene, which is crucial for its application in research and development.

The presented data and protocols serve as a reliable reference for scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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